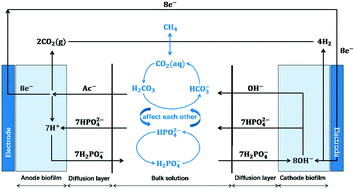Modelling of a CH4-producing microbial electrosynthesis system for energy recovery and wastewater treatment†
Environmental Science: Water Research & Technology Pub Date: 2022-01-19 DOI: 10.1039/D1EW00725D
Abstract
Microbial electrosynthesis systems (MESs) is a novel device for waste degradation and energy recovery. Using mathematical models to investigate its physical, chemical, and biological processes is an effective approach to understand waste removal and bioenergy production in an MES. However, almost all of the present models have assumed an unchanged pH during MES operation, leading to imprecise analysis for waste removal and bioenergy production, which are the critical indexes of MES performance. This work develops a mathematical model to investigate pH variation and its influence on MES performance. Herein, we show that CO2 produced by substrate utilization and the pH buffer added initially can work together through equilibrium reaction to result in the variation of pH, and further lead to the change of microbial activity. These variations result in the change of MES performance in the terms of current density, substrate removal rate, and CH4 (a typical product) production rate. The further analysis shows that substrate concentration, pH buffer concentration, and electrode distance are important parameters to achieve a high performance of MESs. Our results provide the underlying insights needed to guide the design and operation of MESs.


Recommended Literature
- [1] Rapid imaging, detection, and quantification of Nosema ceranae spores in honey bees using mobile phone-based fluorescence microscopy†
- [2] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [3] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [4] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [5] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [6] Front cover
- [7] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [8] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [9] An operando DRIFTS investigation into the resistance against CO2 poisoning of a Rh/alumina catalyst during toluenehydrogenation
- [10] The effects of overhang placement and multivalency on cell labeling by DNA origami†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9
-
CAS no.: 338-83-0
-
CAS no.: 65-28-1
-
CAS no.: 459-46-1
-
CAS no.: 89-69-0
-
CAS no.: 375-16-6
-
6-methylpyridine-3-carbonitrile
CAS no.: 3222-48-8









